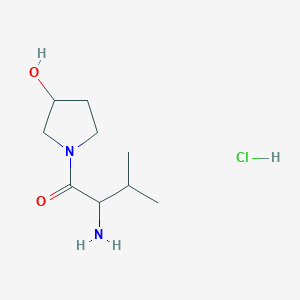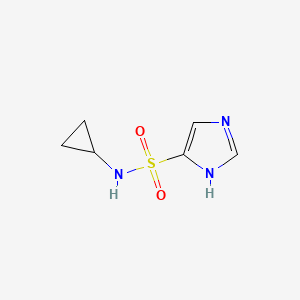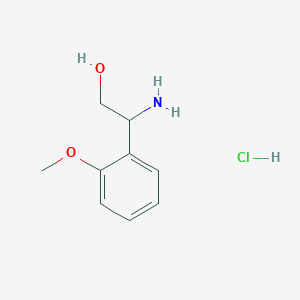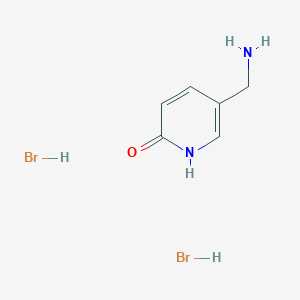
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride
Descripción general
Descripción
“2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride” is a chemical compound with the CAS number 1220017-00-4 . It’s also known as "Ethanone, 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-, hydrochloride (1:1)" .
Molecular Structure Analysis
The molecular structure details are not explicitly mentioned in the search results. For accurate information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other scientific resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It’s suggested to refer to scientific literature or databases for detailed information .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and molecular weight can be found in the compound’s MSDS . For detailed information, it’s recommended to refer to scientific databases or resources .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity : The synthesis of N-Substituted-β-amino acid derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties has shown antimicrobial activity against specific bacteria and fungi. This research indicates the potential use of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Carbon Dioxide Solubility Analysis : Studies have investigated the CO2 equilibrium solubility of novel tertiary amines, including variations of the compound . This research is significant for understanding and potentially improving carbon capture technologies (Liu et al., 2019).
Cycloaddition Reactions in Organic Synthesis : Research on cycloaddition reactions of chiral 2-Amino-1,3-butadienes with nitroalkenes to synthesize enantiomerically pure 4-Nitrocyclohexanones has been conducted. Such reactions are fundamental in organic synthesis, leading to the formation of complex molecular structures (Barluenga et al., 1997).
Maillard Reaction Studies : The compound has been identified in Maillard reaction studies, specifically in the formation of melanoidin-like polymers. This area of research is crucial for understanding the chemical changes that occur during the cooking process and their impact on food quality and safety (Tressl et al., 1998).
Synthesis of Chlorinated Pyrroles : Research on the synthesis of chlorinated 2-(aminomethyl)- and 2-(alkoxymethyl)pyrroles, including methodologies for creating halogenated and methylene-spaced functionalized pyrroles, has been explored. This is relevant for developing compounds with pronounced physiological activities (Verniest et al., 2005).
Pyrolysis/GC/MS Analysis in Food Chemistry : The compound has been studied in the context of pyrolysis/GC/MS analysis, specifically regarding the primary and secondary pyrolysis products of certain Maillard reaction compounds. This research is important for understanding the chemical composition and safety of cooked foods (Huyghues-Despointes et al., 1994).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-1-(3-hydroxypyrrolidin-1-yl)-3-methylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-6(2)8(10)9(13)11-4-3-7(12)5-11;/h6-8,12H,3-5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJINDKMDQJRLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
amino}acetic acid](/img/structure/B1525067.png)

![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)
